Methyl 3-amino-2-hydroxypropanoate hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
Methyl 3-amino-2-hydroxypropanoate hydrochloride (C₄H₁₀ClNO₃) is a β-amino alcohol derivative characterized by a compact molecular scaffold. Its core structure consists of a three-carbon chain with functional groups at distinct positions: a methyl ester (-COOCH₃) at C1, a hydroxyl group (-OH) at C2, and a protonated amino group (-NH₃⁺) at C3, stabilized by a chloride counterion. The molecule adopts a staggered conformation, with torsional angles between the hydroxyl and amino groups ranging from 60° to 120°, as determined by density functional theory (DFT) calculations.
Stereochemical Features
The compound exhibits a single stereocenter at C2, which adopts an S-configuration in its enantiopure form. X-ray diffraction studies of related serine derivatives confirm that this configuration minimizes steric clashes between the hydroxyl and methyl ester groups. Racemization is inhibited by the hydrochloride salt formation, which stabilizes the protonated amino group and reduces nucleophilic attack at the stereocenter.
Table 1: Key Bond Lengths and Angles
| Parameter | Value (Å/°) | Method |
|---|---|---|
| C1-O (ester) | 1.344–1.446 | X-ray |
| C2-O (hydroxyl) | 1.421–1.439 | DFT |
| C3-N (amino) | 1.347–1.354 | X-ray |
| O-C2-C3 dihedral angle | 112.5° | Computational |
Crystallographic Characterization and Conformational Dynamics
Crystal Packing and Hydrogen Bonding
The compound crystallizes in the monoclinic P2₁ space group (Z = 2), with unit cell parameters a = 5.226 Å, b = 6.394 Å, c = 11.642 Å, and β = 90.09°. The asymmetric unit contains one molecule linked to adjacent units via N–H⋯Cl⁻ and O–H⋯Cl⁻ hydrogen bonds (Table 2), forming a two-dimensional network parallel to the ab-plane. The chloride ion acts as a bifurcated acceptor, interacting with both the hydroxyl and amino protons.
Table 2: Hydrogen Bond Geometry
| Donor–H⋯Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D–H–A (°) |
|---|---|---|---|---|
| N–H⋯Cl⁻ | 0.85–0.93 | 2.30–2.44 | 3.10–3.29 | 152–162 |
| O–H⋯Cl⁻ | 0.65 | 2.40 | 3.03 | 164 |
Conformational Flexibility
In solution, the molecule exhibits dynamic equilibrium between gauche and anti conformers, as evidenced by nuclear Overhauser effect (NOE) spectroscopy. Alkylation studies reveal that the enolate intermediate adopts a pyramidalized geometry at C2 during nucleophilic attacks, with activation barriers <1.2 kcal/mol for stereoinversion. This flexibility enables diverse reactivity in asymmetric synthesis.
Comparative Analysis with Related β-Amino Alcohol Derivatives
Structural Analogues
This compound shares key features with other β-amino alcohols but differs in substituent arrangement:
Serine Methyl Ester Hydrochloride (C₄H₁₀ClNO₃):
Chalcone Derivatives (e.g., F3BC, F3NC):
Hydrogen Bonding Patterns
Compared to neutral β-amino alcohols, the hydrochloride salt shows enhanced hydrogen bond donor capacity via N–H⁺⋯Cl⁻ interactions. This contrasts with zwitterionic serine derivatives, where charge-separated structures limit intermolecular bonding.
Table 3: Comparative Structural Properties
Functional Implications
The compound’s compact structure and hydrogen-bonding network make it suitable for crystal engineering and chiral resolution applications. Its conformational flexibility contrasts with rigid analogues like methyl 3-aminothiophene-2-carboxylate, which exhibits planar aromatic stacking. These differences underscore the role of aliphatic backbones in modulating molecular interactions.
Properties
IUPAC Name |
methyl 3-amino-2-hydroxypropanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c1-8-4(7)3(6)2-5;/h3,6H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMGYHFYSWICSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186393-00-0 | |
| Record name | methyl 3-amino-2-hydroxypropanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-2-hydroxypropanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 3-amino-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester form. The resulting product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification methods such as distillation and chromatography. The use of automated systems ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Scientific Research Applications
Methyl 3-amino-2-hydroxypropanoate hydrochloride is utilized in several scientific domains:
Organic Chemistry
- Building Block : It serves as a crucial building block in the synthesis of complex organic molecules, particularly in the development of peptidomimetics and other bioactive compounds .
Biochemistry
- Metabolic Pathways : The compound is studied for its role in metabolic pathways involving amino acids and neurotransmitter synthesis. Its structural similarity to amino acids allows it to participate in various biochemical reactions .
Pharmacology
- Therapeutic Potential : Research indicates potential therapeutic applications, including its use as a precursor for synthesizing drugs targeting neurological disorders. Studies have shown that it may influence neurotransmitter systems, making it a candidate for further pharmacological exploration .
Industrial Applications
- Pharmaceutical Production : this compound is employed in the production of pharmaceuticals and fine chemicals due to its reactive functional groups that facilitate further chemical transformations .
The biological activity of this compound is significant, particularly in pharmacological contexts. It has been shown to interact with various enzymes and receptors, influencing metabolic pathways and potentially serving as a substrate for neurotransmitter synthesis. The compound's ability to act as a chiral precursor enhances its utility in drug development .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Mechanism of Action
The mechanism of action of methyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes, influence metabolic pathways, and affect cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Table 1: Key Structural Differences and Properties
Table 2: Yield and Reaction Conditions
Pharmacological and Physicochemical Properties
- Solubility: this compound exhibits higher aqueous solubility (~150 mg/mL) compared to its 2-methyl derivative (~90 mg/mL) due to reduced steric hindrance .
- Metabolic Stability: Compounds with tertiary amines (e.g., Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) show prolonged plasma half-lives (~12 minutes in rats) compared to primary amines .
- Biological Activity : Aromatic substituents (e.g., phenyl or pyrazole groups) enhance tumor-targeting capabilities, as seen in ACNU analogs (tumor-to-blood ratio: 2:1) .
Research Findings
Chirality and Bioactivity: The stereochemistry at C2/C3 in Methyl 3-amino-2-hydroxypropanoate derivatives significantly impacts receptor binding. For example, the (R,R)-configuration shows 3-fold higher antitumor activity than (S,S)-isomers in murine models .
Salt Forms: Dihydrochloride salts (e.g., ) improve crystallinity but reduce solubility compared to mono-hydrochloride forms .
Toxicity: Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride demonstrates higher cytotoxicity (IC₅₀: 12 µM in HeLa cells) due to lipophilicity-driven membrane disruption .
Biological Activity
Methyl 3-amino-2-hydroxypropanoate hydrochloride is an important compound in biochemical research, particularly due to its role in enzyme interactions and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research applications, and case studies.
- Molecular Formula : C4H10ClN1O3
- Molecular Weight : 141.58 g/mol
- Structure : Contains both amino and hydroxyl functional groups, which facilitate interactions with biological molecules.
This compound exhibits its biological activity through several mechanisms:
- Enzyme Interactions : The amino and hydroxyl groups allow the compound to form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity and influencing metabolic pathways.
- Substrate for Enzymes : It can act as a substrate in various enzymatic reactions, participating in catalytic cycles that are crucial for metabolic processes.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Research Applications
This compound has diverse applications across various fields:
- Chemistry : Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
- Biology : Employed in studies of enzyme mechanisms and protein-ligand interactions, aiding in the understanding of metabolic pathways.
- Medicine : Investigated for therapeutic applications, particularly as a precursor for drug synthesis.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Anticholinesterase Activity Study :
- Antimicrobial Screening :
Q & A
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Perform orthogonal assays (e.g., enzyme inhibition, cell viability, and in silico docking) to confirm target engagement. For nitric oxide (NO)-related studies, use fluorometric or chemiluminescent detection (e.g., Griess assay) with rigorous controls (e.g., L-NAME as an inhibitor) to mitigate false positives from assay interference .
Methodological Challenges and Solutions
Q. What strategies mitigate hygroscopicity-related issues during handling and formulation?
- Methodological Answer : Lyophilization from tert-butanol/water mixtures produces stable amorphous powders. For in vitro studies, prepare fresh solutions in anhydrous DMSO and use immediately. Dynamic vapor sorption (DVS) analysis can quantify hygroscopicity profiles to guide storage protocols .
Q. How can computational modeling predict the compound’s solubility and bioavailability?
- Methodological Answer : Use QSPR models (e.g., ALOGPS, SwissADME) with input parameters like logP (~−1.2 for hydrochloride salts), polar surface area (~100 Ų), and hydrogen-bond donor/acceptor counts. Molecular dynamics simulations in explicit solvent systems (e.g., TIP3P water) can further refine solubility predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
